molecular formula C10H13ClO B566467 Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene- CAS No. 101159-45-9

Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-

Cat. No.: B566467
CAS No.: 101159-45-9
M. Wt: 184.663
InChI Key: KGGNNWSLINLYAI-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, is a chemical compound with the molecular formula C10H13ClO. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique three-dimensional shape. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, typically involves the chlorination of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the carboxyl group with a carbonyl chloride group, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the ethylidene group to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

Major Products Formed

    Amides and Esters: Formed from substitution reactions.

    Alcohols: Formed from reduction reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structure.

    Material Science: Used in the development of new materials with specific properties.

    Chemical Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The ethylidene group can participate in additional reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carbonyl chloride: Lacks the ethylidene group, making it less versatile in certain reactions.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxyl group instead of a carbonyl chloride group, leading to different reactivity.

    Bicyclo[2.2.1]heptane, 2-ethyl-: Lacks the carbonyl chloride group, limiting its use in certain synthetic applications.

Uniqueness

Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, is unique due to the presence of both the carbonyl chloride and ethylidene groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

CAS No.

101159-45-9

Molecular Formula

C10H13ClO

Molecular Weight

184.663

IUPAC Name

3-ethylidenebicyclo[2.2.1]heptane-5-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-2-7-3-6-4-8(7)9(5-6)10(11)12/h2,6,8-9H,3-5H2,1H3

InChI Key

KGGNNWSLINLYAI-UHFFFAOYSA-N

SMILES

CC=C1CC2CC1C(C2)C(=O)Cl

Synonyms

Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene- (9CI)

Origin of Product

United States

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